![molecular formula C15H16FN B1297320 N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine CAS No. 401-35-4](/img/structure/B1297320.png)
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine
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Description
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, also known as 2-FPM or 2F-PMA, is a novel psychoactive substance (NPS) that has been used as a recreational drug in recent years. It is a derivative of the stimulant phenethylamine and is structurally related to the amphetamine family of drugs. It has been reported to produce stimulant and hallucinogenic effects in users, and has been found to be an effective treatment for certain medical conditions.
Scientific Research Applications
Cancer Treatment
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine: has shown promise in cancer research, particularly as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Compounds with this structure have demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating potent efficacy .
Alzheimer’s Disease Management
In the context of neurodegenerative diseases, derivatives of this compound have been explored for their potential in treating Alzheimer’s disease . The inhibition of certain enzymes or receptor pathways implicated in Alzheimer’s can lead to the development of new therapeutic strategies, and the structural framework of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine provides a basis for synthesizing inhibitors that could be effective in this regard .
Anti-inflammatory Applications
The compound’s derivatives are also being studied for their anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, and controlling it is crucial in many diseases. The molecular structure of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine can be tailored to target specific pathways involved in the inflammatory process .
Antimicrobial Treatments
Research into the antimicrobial applications of this compound is ongoing. The ability to inhibit the growth of microorganisms makes it a candidate for developing new antibiotics or antifungal agents. The structural adaptability of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine allows for the creation of derivatives that can target a range of microbial pathogens .
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFWSUATJFROCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349601 |
Source
|
Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |
CAS RN |
401-35-4 |
Source
|
Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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